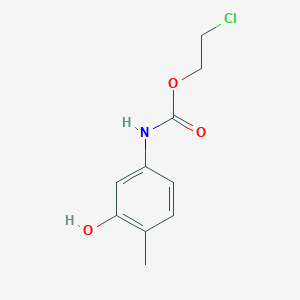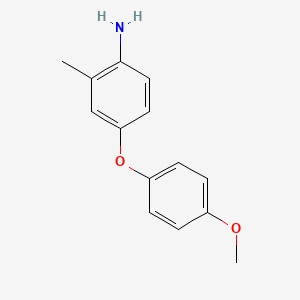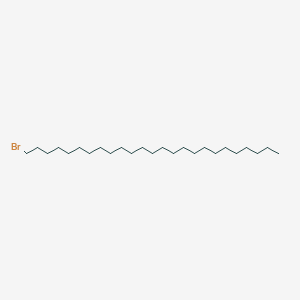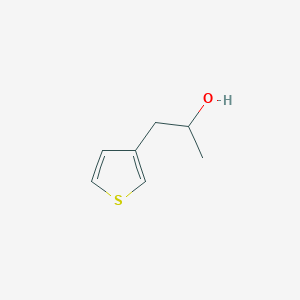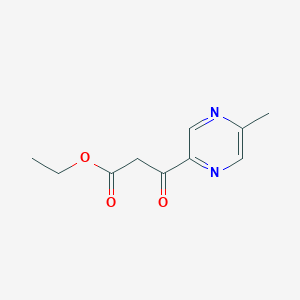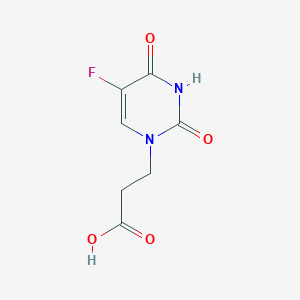
6-chloro-N-pentylpyridine-3-sulfonamide
Descripción general
Descripción
6-chloro-N-pentylpyridine-3-sulfonamide is a chemical compound with the molecular formula C10H15ClN2O2S and a molecular weight of 262.7563 . It is listed in the ChemicalBook, which provides information about its melting point, boiling point, and density .
Molecular Structure Analysis
The molecular structure of 6-chloro-N-pentylpyridine-3-sulfonamide is determined by its molecular formula, C10H15ClN2O2S . Detailed structural analysis would require more specific information such as X-ray crystallography or NMR spectroscopy data, which is not available in the current search results .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-chloro-N-pentylpyridine-3-sulfonamide include its molecular weight (262.7563), molecular formula (C10H15ClN2O2S), and potentially its melting point, boiling point, and density . More detailed properties would require specific experimental measurements .Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
Sulfonamide derivatives, including those related to 6-chloro-N-pentylpyridine-3-sulfonamide, have been studied for their crystalline structures, showcasing the importance of intermolecular interactions and hydrogen bonding in stabilizing crystal formations. For instance, studies have shown how chlorothiazide forms a solvate with pyridine, stabilized by strong intermolecular hydrogen bonds (Johnston et al., 2008). Similar interactions are observed in the crystal structures of sulfonamide derivatives, where hydrogen bonding plays a crucial role in forming zigzag chains or specific geometric arrangements (Suchetan et al., 2013).
Medicinal Chemistry
Sulfonamides, including those with structural similarities to 6-chloro-N-pentylpyridine-3-sulfonamide, have been extensively explored for their therapeutic potential. They have been investigated for their antitumor properties, interaction with tubulin, and inhibition of enzyme activities critical to cancer cell proliferation (Banerjee et al., 2005). The research underscores the sulfonamides' role in the development of anticancer agents, highlighting their importance in drug discovery and development.
Organic Synthesis and Catalysis
The reactivity and versatility of sulfonamide compounds, including analogs of 6-chloro-N-pentylpyridine-3-sulfonamide, are critical in organic synthesis. Studies have demonstrated the utility of sulfonamides in radical cyclization reactions, enabling the synthesis of complex organic structures with high specificity and yield (Lu et al., 2007). Such reactions are fundamental in creating pharmacologically active molecules, indicating the broad applicability of sulfonamides in medicinal chemistry and drug design.
Antidiabetic Research
Research into pyridine-based heterocyclic compounds, including sulfonamide moieties, has shown significant anti-diabetic activity. These studies involve the synthesis of novel compounds and their evaluation for alpha-amylase inhibition, an enzyme target for managing diabetes (Sadawarte et al., 2021). The findings suggest the potential of sulfonamide derivatives in developing new therapeutic agents for diabetes treatment.
Environmental and Material Science
Sulfonamide derivatives are also investigated for their environmental fate and applications in material science, including their transport on grassland and interaction with metals. Research has explored how these compounds behave in environmental settings, providing insights into their stability, mobility, and eco-toxicity (Burkhardt et al., 2005). Such studies are crucial for assessing the environmental impact of sulfonamide antibiotics and their residues.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-N-pentylpyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-2-3-4-7-13-16(14,15)9-5-6-10(11)12-8-9/h5-6,8,13H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFIBBJZXCSJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNS(=O)(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-pentylpyridine-3-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




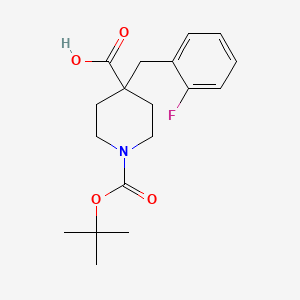
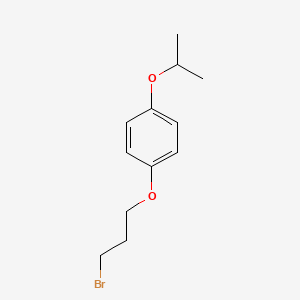
![7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3147285.png)

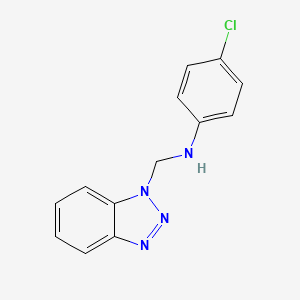
![Thiazolo[3,2-b][1,2,4]triazol-2-amine, 6-methyl-](/img/structure/B3147313.png)
